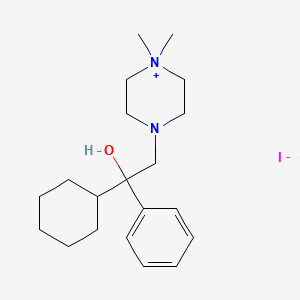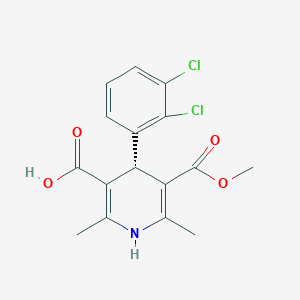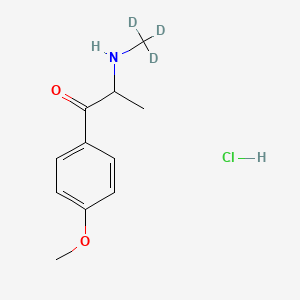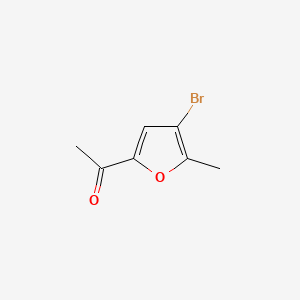
(R,S,S,R)-Nebivolol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R,S,S,R)-Nebivolol is a selective beta-1 receptor blocker used primarily in the treatment of hypertension and heart failure. It is a racemic mixture consisting of two enantiomers, each contributing to its pharmacological effects. The compound is known for its vasodilatory properties, which are attributed to the nitric oxide-mediated mechanism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R,S,S,R)-Nebivolol involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system, introduction of the hydroxyl group, and resolution of the enantiomers. The reaction conditions typically involve the use of strong bases, solvents like dichloromethane, and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated separation techniques, and stringent quality control measures to ensure the purity and efficacy of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(R,S,S,R)-Nebivolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include ketones, amines, and substituted aromatic compounds, which can be further utilized in various chemical syntheses.
Wissenschaftliche Forschungsanwendungen
(R,S,S,R)-Nebivolol has a wide range of scientific research applications:
Chemistry: Used as a model compound in stereochemical studies and chiral resolution techniques.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding studies.
Medicine: Extensively studied for its cardiovascular effects, including blood pressure regulation and heart rate control.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
The primary mechanism of action of (R,S,S,R)-Nebivolol involves the selective blockade of beta-1 adrenergic receptors, leading to a decrease in heart rate and blood pressure. Additionally, it promotes the release of nitric oxide, resulting in vasodilation. The molecular targets include the beta-1 adrenergic receptors and endothelial nitric oxide synthase pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atenolol
- Metoprolol
- Bisoprolol
Comparison
(R,S,S,R)-Nebivolol is unique due to its dual mechanism of action, combining beta-1 receptor blockade with nitric oxide-mediated vasodilation. This dual action provides additional cardiovascular benefits compared to other beta-blockers, which primarily focus on beta-1 receptor antagonism.
Eigenschaften
Molekularformel |
C22H25F2NO4 |
|---|---|
Molekulargewicht |
405.4 g/mol |
IUPAC-Name |
(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol |
InChI |
InChI=1S/C22H25F2NO4/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2/t17-,18-,21+,22+/m0/s1 |
InChI-Schlüssel |
KOHIRBRYDXPAMZ-MOXQZVSFSA-N |
Isomerische SMILES |
C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@H]3CCC4=C(O3)C=CC(=C4)F)O)O |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[1-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]prop-2-en-1-one](/img/structure/B13445844.png)



![tert-butyl (2R)-2-[(S)-methylsulfonyloxy(phenyl)methyl]morpholine-4-carboxylate](/img/structure/B13445871.png)

![cis-(+/-)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol-d6; Racemic Tramadol-d6; Tramadol Contramid-d6; cis-Tramadol-d6; Tramaliv-d6](/img/structure/B13445884.png)

![N-[3-[4-(7-chloro-4-quinolyl)piperazin-1-yl]propyl]-7-(trifluoromethyl)quinolin-4-amine](/img/structure/B13445902.png)




